
N-cyclopropyl-2-fluoro-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-fluoro-5-methylbenzamide is an organic compound with the molecular formula C11H12FNO. It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzamide core.
Métodos De Preparación
The synthesis of N-cyclopropyl-2-fluoro-5-methylbenzamide typically involves advanced organic synthesis techniques. One common method includes the reaction of 2-fluoro-5-methylbenzoic acid with cyclopropylamine under specific conditions to form the desired benzamide . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Análisis De Reacciones Químicas
N-cyclopropyl-2-fluoro-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-fluoro-5-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of materials such as OLED intermediates and organosilicons.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-fluoro-5-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-cyclopropyl-2-fluoro-5-methylbenzamide can be compared with other benzamide derivatives, such as N,N-dimethylbenzamide and N-cyclopropyl-5-fluoro-2-methylbenzamide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry and related disciplines.
Propiedades
Fórmula molecular |
C11H12FNO |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-fluoro-5-methylbenzamide |
InChI |
InChI=1S/C11H12FNO/c1-7-2-5-10(12)9(6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
Clave InChI |
QAKARUZBRZMDDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



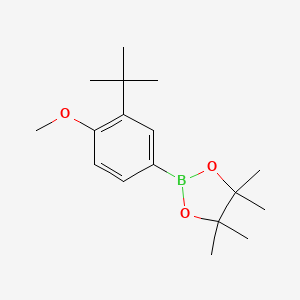
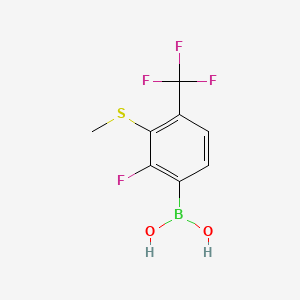
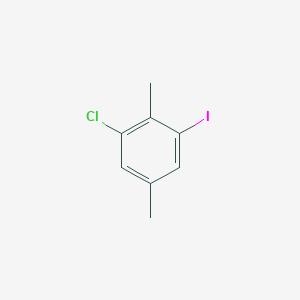
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
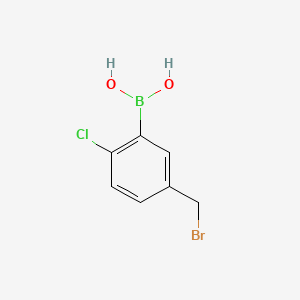
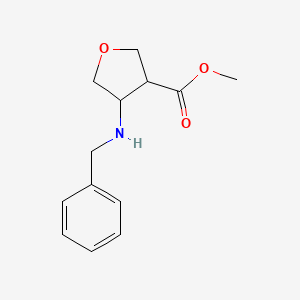
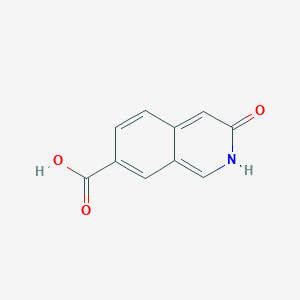
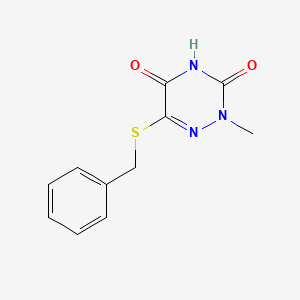
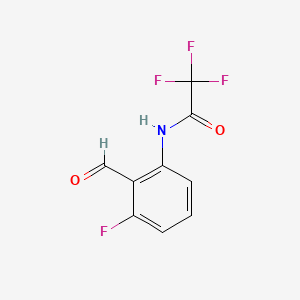


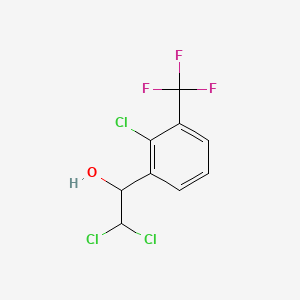
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
